REACTION_SMILES
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[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:27]1)[CH:9]1[CH2:10][CH2:11][CH:12]([c:15]2[cH:16][n:17][c:18]3[n:19]2[c:20]2[c:21]([n:22][cH:23]3)[nH:24][cH:25][cH:26]2)[CH2:13][CH2:14]1)[c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[CH3:34][CH2:35][OH:36].[OH-:37].[OH-:38].[Pd+2:39]>>[NH2:8][CH:9]1[CH2:10][CH2:11][CH:12]([c:15]2[cH:16][n:17][c:18]3[n:19]2[c:20]2[c:21]([n:22][cH:23]3)[nH:24][cH:25][cH:26]2)[CH2:13][CH2:14]1
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Name
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c1ccc(CN(Cc2ccccc2)C2CCC(c3cnc4cnc5[nH]ccc5n34)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN(Cc2ccccc2)C2CCC(c3cnc4cnc5[nH]ccc5n34)CC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Type
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product
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Smiles
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NC1CCC(c2cnc3cnc4[nH]ccc4n23)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |